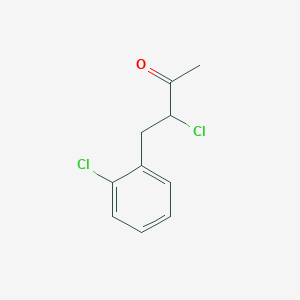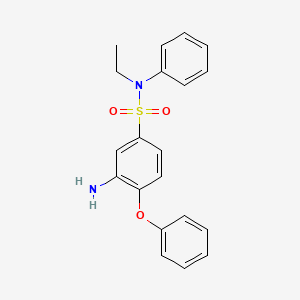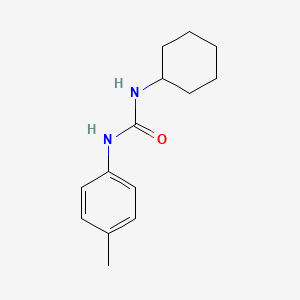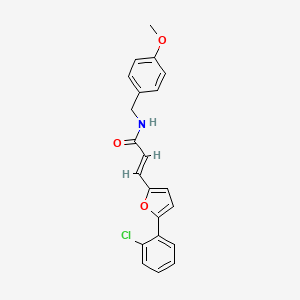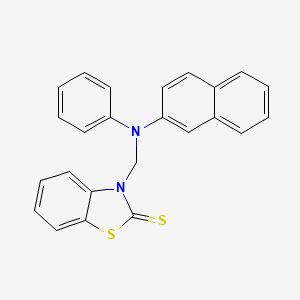![molecular formula C17H15Cl3FN5OS B11962995 2-fluoro-N-[2,2,2-trichloro-1-({[4-(phenyldiazenyl)anilino]carbothioyl}amino)ethyl]acetamide CAS No. 294655-10-0](/img/structure/B11962995.png)
2-fluoro-N-[2,2,2-trichloro-1-({[4-(phenyldiazenyl)anilino]carbothioyl}amino)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluoro-N-[2,2,2-trichloro-1-({[4-(phenyldiazenyl)anilino]carbothioyl}amino)ethyl]acetamide is a complex organic compound with a unique structure that includes fluorine, chlorine, and azo groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[2,2,2-trichloro-1-({[4-(phenyldiazenyl)anilino]carbothioyl}amino)ethyl]acetamide typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific conditions to form the final product. Common reagents used in the synthesis include fluorinating agents, chlorinating agents, and azo coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2-fluoro-N-[2,2,2-trichloro-1-({[4-(phenyldiazenyl)anilino]carbothioyl}amino)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides, various solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-fluoro-N-[2,2,2-trichloro-1-({[4-(phenyldiazenyl)anilino]carbothioyl}amino)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-fluoro-N-[2,2,2-trichloro-1-({[4-(phenyldiazenyl)anilino]carbothioyl}amino)ethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-fluoro-N-(2,2,2-trichloro-1-(toluidinocarbothioyl)ethyl)acetamide
- 2-fluoro-N-(2,2,2-trichloro-1-(naphthalen-2-ylamino)ethyl)acetamide
- 2-fluoro-N-(2,2,2-trichloro-1-(toluene-4-sulfonyl)ethyl)acetamide
Uniqueness
2-fluoro-N-[2,2,2-trichloro-1-({[4-(phenyldiazenyl)anilino]carbothioyl}amino)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
294655-10-0 |
|---|---|
Molekularformel |
C17H15Cl3FN5OS |
Molekulargewicht |
462.8 g/mol |
IUPAC-Name |
2-fluoro-N-[2,2,2-trichloro-1-[(4-phenyldiazenylphenyl)carbamothioylamino]ethyl]acetamide |
InChI |
InChI=1S/C17H15Cl3FN5OS/c18-17(19,20)15(23-14(27)10-21)24-16(28)22-11-6-8-13(9-7-11)26-25-12-4-2-1-3-5-12/h1-9,15H,10H2,(H,23,27)(H2,22,24,28) |
InChI-Schlüssel |
QFOKMKZTJAODRL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide](/img/structure/B11962922.png)

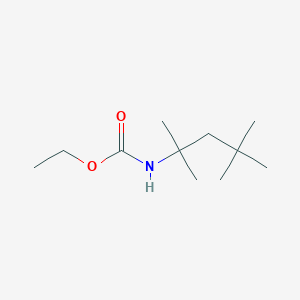
![(5Z)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11962939.png)
![2-(1-methyl-1H-pyrrol-2-yl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11962940.png)
![2-(1-methyl-1H-pyrrol-2-yl)-N'-[(E)-3-pyridinylmethylidene]acetohydrazide](/img/structure/B11962948.png)
